Product packaging for 1-(Pyrazin-2-yl)pentan-1-one(Cat. No.:CAS No. 41110-21-8)

1-(Pyrazin-2-yl)pentan-1-one

Cat. No.: B11918621
CAS No.: 41110-21-8
M. Wt: 164.20 g/mol
InChI Key: ZFVLOZJVAMUHPR-UHFFFAOYSA-N
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Description

Significance of Pyrazine (B50134) Derivatives in Heterocyclic Chemistry Research

Heterocyclic compounds, particularly those containing nitrogen, are fundamental building blocks in medicinal chemistry and materials science. researchgate.net Pyrazine, a six-membered aromatic ring with two nitrogen atoms at positions 1 and 4, is a key scaffold in this domain. nih.govnih.gov Due to the symmetry of the molecule, pyrazine has a dipole moment of zero. nih.gov

Pyrazine derivatives have been extensively studied and are recognized for a wide array of pharmacological activities. researchgate.netnih.gov Research has demonstrated their potential as anticancer, anti-inflammatory, antibacterial, antioxidant, and antiparasitic agents. nih.govnih.govmdpi.com The inclusion of the pyrazine moiety into natural product structures has, in some cases, led to derivatives with enhanced biological activity and lower toxicity compared to the parent compounds. nih.govmdpi.com The utility of pyrazines also extends to synthetic chemistry, where they serve as important frameworks for various coupling reactions. researchgate.net

1] nih.govrjpbcs.com" title="Reported Pharmacological Activities of Pyrazine Derivatives">
Pharmacological ActivityDescription
AnticancerDerivatives have shown inhibitory effects against various cancer cell lines. researchgate.netnih.gov
Anti-inflammatorySome pyrazine compounds exhibit anti-inflammatory properties. nih.gov
Antibacterial/AntimicrobialEffective against various bacterial and microbial strains. Pyrazinamide (B1679903) is a key anti-tuberculosis drug. nih.govrjpbcs.com
AntioxidantPyrazine derivatives have been studied for their ability to scavenge free radicals. nih.gov
AntiparasiticResearch indicates potential use against various parasites. mdpi.com

Overview of Ketone Functionalities within Nitrogen-Containing Heterocycles

The ketone functional group, characterized by a carbonyl group (C=O) bonded to two carbon atoms, is of central importance in organic chemistry. unacademy.comebsco.com The polarity of the carbon-oxygen double bond, with a partial positive charge on the carbon and a partial negative charge on the oxygen, makes the carbonyl group a key site for chemical reactions. unacademy.com

When incorporated into a nitrogen-containing heterocyclic system, the ketone functionality significantly influences the molecule's reactivity and potential applications. The carbonyl group can activate adjacent positions on the heterocyclic ring, facilitating various chemical transformations. msu.edu For instance, pyrazinyl ketones can serve as crucial intermediates in the synthesis of more complex molecules. A common synthetic route involves the reaction of pyrazinecarboxylic esters with organolithium or magnesium compounds to form pyrazinyl alkyl or aryl ketones. researchgate.net These ketones can then be further modified, for example, through reduction to yield alkyl-substituted pyrazines. researchgate.net The presence of both the ketone and the nitrogen-containing ring allows for a diverse range of chemical modifications, making these compounds valuable precursors in drug discovery and materials science. uwindsor.casioc-journal.cn

Specific Research Focus on 1-(Pyrazin-2-yl)pentan-1-one and Related Structures

While extensive research exists for pyrazine derivatives as a broad class, specific published studies focusing solely on this compound are limited. However, the research interest in this compound and its potential applications can be inferred from studies on closely related structures. The investigation of pyrazinyl ketones is an active area, often exploring their synthesis and biological activities.

For example, research on analogs like 1-(pyrazin-2-yl)propan-2-one (B1297534) and 1-(pyrazin-2-yl)propan-1-one (B1348762) provides insight into the synthesis and properties of this class of compounds. nih.govchemsrc.com Synthetic routes often involve the reaction of pyrazine precursors with appropriate reagents to introduce the ketone-containing side chain. researchgate.netchemsrc.com For instance, 1-(pyrazin-2-yl)propan-1-one can be synthesized from precursors like pyrazine and propionaldehyde. chemsrc.com

12] nih.gov" title="Properties and Identifiers of Related Pyrazinyl Ketones">
Compound NameMolecular FormulaMolecular Weight (g/mol)CAS Number
1-(Pyrazin-2-yl)propan-2-oneC7H8N2O136.156784-62-9 nih.gov
2-(Pyrrolidin-1-yl)-1-(thiophen-2-yl)pentan-1-oneC13H19NOS237.361400742-66-6 nih.gov
1-(Pyrazin-2-yl)propan-1-oneC7H8N2O136.1551369-99-4 chemsrc.com

Structure

2D Structure

Chemical Structure Depiction
molecular formula C9H12N2O B11918621 1-(Pyrazin-2-yl)pentan-1-one CAS No. 41110-21-8

3D Structure

Interactive Chemical Structure Model





Properties

CAS No.

41110-21-8

Molecular Formula

C9H12N2O

Molecular Weight

164.20 g/mol

IUPAC Name

1-pyrazin-2-ylpentan-1-one

InChI

InChI=1S/C9H12N2O/c1-2-3-4-9(12)8-7-10-5-6-11-8/h5-7H,2-4H2,1H3

InChI Key

ZFVLOZJVAMUHPR-UHFFFAOYSA-N

Canonical SMILES

CCCCC(=O)C1=NC=CN=C1

Origin of Product

United States

Synthetic Methodologies for 1 Pyrazin 2 Yl Pentan 1 One and Its Analogues

General Strategies for Pyrazinyl Ketone Synthesis

The preparation of pyrazinyl ketones can be broadly categorized into methods that form the heterocyclic ring and those that functionalize it. The choice of strategy often depends on the availability of starting materials and the desired substitution pattern on the pyrazine (B50134) ring.

Condensation Reactions in Pyrazine Formation

A cornerstone of pyrazine synthesis is the condensation reaction between a 1,2-dicarbonyl compound (or its equivalent) and a 1,2-diamine. This approach allows for the direct formation of the pyrazine ring and can be adapted to produce a wide array of substituted pyrazines, including pyrazinyl ketones.

The reaction of a 1,2-diketone with a 1,2-diamine is a classical and straightforward method for synthesizing pyrazines. The initial condensation forms a dihydropyrazine (B8608421) intermediate, which is subsequently oxidized to the aromatic pyrazine. This method is highly versatile, with the final substitution pattern on the pyrazine ring being determined by the substituents on both the diketone and the diamine.

For the synthesis of an analogue of 1-(pyrazin-2-yl)pentan-1-one, one could envision the reaction of a diketone bearing a pentanoyl group with ethylenediamine (B42938). The general reaction is depicted below:

Reactant 1 (1,2-Diketone)Reactant 2 (1,2-Diamine)IntermediateProduct (Pyrazine)
R1-CO-CO-R2H2N-CH2-CH2-NH2DihydropyrazineSubstituted Pyrazine

This method's success is contingent on the stability of the 1,2-diketone and the reaction conditions for the final oxidation step. Common oxidizing agents include air, manganese dioxide, or copper(II) salts.

A variation of the diketone condensation involves the use of α-hydroxy ketones. In this approach, the α-hydroxy ketone is oxidized in situ to the corresponding 1,2-diketone, which then reacts with the 1,2-diamine. This tandem oxidation-condensation process avoids the need to handle potentially unstable 1,2-dicarbonyl compounds. Various oxidizing agents can be employed, with manganese dioxide being a common choice.

The reaction of an appropriate α-hydroxy ketone with ethylenediamine would proceed as follows:

Reactant 1 (α-Hydroxy Ketone)Reactant 2 (1,2-Diamine)Oxidizing AgentProduct (Pyrazine)
R1-CH(OH)-CO-R2H2N-CH2-CH2-NH2MnO2Substituted Pyrazine

This method offers a practical alternative for accessing pyrazinyl ketones when the corresponding α-hydroxy ketones are more readily available than the diketones.

Another synthetic route to the pyrazine ring involves the reaction of 1,2-diamines with epoxides. This reaction, typically catalyzed by a copper-chromium catalyst, leads to the formation of a piperazine (B1678402) intermediate, which is then dehydrogenated to the pyrazine. While this method is effective for producing simple pyrazines, its application to the synthesis of more complex derivatives like pyrazinyl ketones is less common and would require appropriately functionalized epoxides.

Approaches to Monoacylpyrazines

The synthesis of monoacylpyrazines, such as this compound, can be achieved through methods that introduce a single acyl group onto the pyrazine ring or by using starting materials that lead to a monosubstituted product. One such approach is the homolytic acylation of protonated pyrazines. In this reaction, acyl radicals, which can be generated from aldehydes or α-keto acids, attack the protonated pyrazine ring. This method can provide good yields and selectivity for the formation of 2-acylpyrazines. The reaction is typically carried out in an acidic medium to ensure the pyrazine is protonated, which activates it towards radical attack.

Convenient Syntheses of Alkyl- and Arylpyrazinyl Ketones

The introduction of alkyl and aryl ketone moieties onto a pyrazine ring can be accomplished through various modern synthetic methods. For instance, the acylation of pyrazine can be performed using acyl chlorides or anhydrides under Friedel-Crafts-type conditions, although the electron-deficient nature of the pyrazine ring can make this challenging.

A more versatile approach involves the use of organometallic reagents. For example, a pyrazinyllithium or pyrazinyl Grignard reagent can be reacted with an appropriate aldehyde (e.g., pentanal) followed by oxidation of the resulting secondary alcohol to the ketone. Alternatively, the reaction of an organometallic pyrazine derivative with an acyl chloride or an ester can directly yield the desired ketone.

Cross-coupling reactions also provide a powerful tool for the synthesis of arylpyrazinyl ketones. For instance, a halopyrazine can be coupled with an organometallic reagent bearing the ketone functionality, or a pyrazinylboronic acid can be coupled with an aryl halide containing a ketone group, typically using a palladium catalyst.

Below is a table summarizing some of the key synthetic approaches to pyrazinyl ketones:

Synthetic ApproachKey ReactantsTypical ConditionsProduct Type
Condensation1,2-Diketone, 1,2-DiamineOxidationSubstituted Pyrazine
Tandem Oxidation-Condensationα-Hydroxy Ketone, 1,2-DiamineMnO2Substituted Pyrazine
Homolytic AcylationPyrazine, Aldehyde/α-Keto AcidAcidic medium, Radical initiator2-Acylpyrazine
Organometallic AdditionPyrazinyllithium, AldehydeEther, then OxidationPyrazinyl Ketone
Cross-CouplingHalopyrazine, Organometallic reagentPalladium catalystArylpyrazinyl Ketone

Catalytic Approaches in the Synthesis of Pyrazine and Ketone Derivatives

Modern synthetic strategies increasingly rely on catalysis to construct the pyrazine core and related structures. These methods often provide advantages in terms of efficiency, atom economy, and environmental impact over traditional stoichiometric reactions. Copper and palladium catalysts have proven to be particularly versatile in this regard.

Unsymmetrical Triazolyl-Naphthyridinyl-Pyridine Copper Catalysis

A novel heterogeneous copper catalyst, featuring an unsymmetrical triazolyl-naphthyridinyl-pyridine ligand supported on reduced graphene oxide (rGO), has been developed for the synthesis of various N-heterocyclic compounds. nih.gov While the primary application demonstrated for this catalyst is the synthesis of quinoline (B57606) derivatives, its mechanism and high activity in water suggest its potential applicability for constructing other nitrogen-containing heterocycles like pyrazines. nih.gov The catalytic transformation is believed to occur through a sequence of dehydrogenation, condensation, and transfer hydrogenation and dehydrogenation processes. nih.gov

For the synthesis of quinoline derivatives, which serves as a model for the catalyst's behavior, reaction conditions were systematically optimized. The study identified water as the most effective solvent, aligning with green chemistry principles. The reaction proceeds efficiently without the need for specific bases, relying on the inherent properties of the catalytic system. Optimal temperatures and reaction times were established to maximize yield and selectivity for the target heterocyclic products. nih.gov

The catalyst demonstrated broad applicability in the synthesis of a variety of functionalized quinoline derivatives, achieving high yields. nih.gov Its utility was further shown in the production of other heterocyclic systems, including pyridine (B92270), 2-(pyridin-2-yl)quinoline, and 1,8-naphthyridine (B1210474) derivatives, with yields often exceeding 80%. nih.gov This wide scope for different N-heterocycles suggests that the catalyst could potentially be adapted for the synthesis of substituted pyrazines from appropriate precursors.

A key advantage of this heterogeneous catalyst is its recyclability. The copper complex supported on reduced graphene oxide can be recovered after the reaction and reused multiple times without a significant loss of catalytic activity. nih.gov This robust performance and stability make it an economically and environmentally attractive option for large-scale synthesis. nih.gov

Copper-Catalyzed Aerobic Oxidative C–H/N–H Coupling of Ketones with Diamines

A highly effective method for synthesizing pyrazine derivatives involves the direct coupling of simple ketones with diamines, catalyzed by copper salts. researchgate.netnih.gov This reaction utilizes molecular oxygen from the air as the terminal oxidant, making it an environmentally benign process. researchgate.net The copper-catalyzed aerobic oxidative C–H/N–H coupling provides a more attractive and atom-economical alternative to traditional methods that often require pre-functionalized diketones. researchgate.net

The transformation is initiated by the copper(II) catalyst, which facilitates the coupling between the α-C–H bond of the ketone and the N–H bond of the primary amine. researchgate.net Mechanistic studies suggest that the reaction proceeds through the formation of radical species. researchgate.netacs.org This methodology is compatible with a wide range of substituted ketones, allowing for the synthesis of diverse pyrazine products. researchgate.netacs.org For instance, the reaction between various ketones and ethylenediamine using a CuI catalyst demonstrates the broad scope of this transformation. researchgate.net

Table 1: Scope of Copper-Catalyzed Oxidative Coupling of Ketones with Ethylenediamine

Entry Ketone Product Yield (%)
1 Propiophenone 2-Methyl-3-phenylpyrazine 81
2 1-(p-Tolyl)propan-1-one 2-Methyl-3-(p-tolyl)pyrazine 78
3 1-(4-Methoxyphenyl)propan-1-one 3-(4-Methoxyphenyl)-2-methylpyrazine 75
4 1-Phenylbutan-1-one 2-Ethyl-3-phenylpyrazine 75
5 Valerophenone 2-Phenyl-3-propylpyrazine 71
6 1-Indanone 2,3-Dihydro-1H-cyclopenta[b]pyrazine 51

Data sourced from scientific literature. researchgate.net

Palladium-Catalyzed Dehydrogenation of Piperazines

The dehydrogenation of piperazine rings offers a direct route to the corresponding aromatic pyrazine structures. This transformation can be effectively catalyzed by heterogeneous palladium catalysts, most commonly palladium on carbon (Pd/C). acs.org The reaction represents the reverse of pyrazine hydrogenation and is governed by thermodynamic equilibrium.

To favor the formation of the aromatic pyrazine product, the reaction is typically conducted at elevated temperatures. The high temperature provides the necessary activation energy for the endothermic dehydrogenation process and facilitates the removal of the hydrogen gas (H₂) byproduct from the system. According to Le Chatelier's principle, the removal of H₂ shifts the equilibrium toward the dehydrogenated product, driving the reaction to completion. This acceptorless dehydrogenative coupling is a powerful strategy for the aromatization of saturated N-heterocycles. acs.orgresearchgate.net While specific, detailed studies on the scope with various substituted piperazines are not broadly available, the fundamental principle is a well-established method in heterocyclic synthesis. researchgate.net

Metal-Catalyzed Cyclization Reactions for Pyrazinoindole Systems

Various transition metals, including gold, rhodium, and palladium, have been successfully employed to catalyze the formation of pyrazinoindole skeletons.

Gold(I) catalysts, for instance, have been utilized in Pictet-Spengler reactions to construct tetrahydro-pyrazinoindoles. researchgate.netchemrxiv.org This reaction typically involves the cyclization of a tryptamine (B22526) derivative with an aldehyde or ketone. The gold catalyst activates the indole (B1671886) ring, facilitating the intramolecular cyclization. A notable example is the domino cycloisomerization/Pictet-Spengler reaction of 2-(4-aminobut-1-yn-1-yl)anilines with aldehydes, catalyzed by a Au(I) complex, which yields tetrahydropyrido[4,3-b]indole derivatives. researchgate.netnih.gov

Rhodium catalysts have also proven effective in the synthesis of pyrazinoindole systems. For example, rhodium(II) catalysts can promote the annulation of indoles with N-sulfonyl-1,2,3-triazoles to form pyrroloindolines, which are precursors to more complex pyrazinoindoles. e-bookshelf.deresearchgate.netnih.govnih.govresearchgate.net These reactions proceed through the formation of a rhodium-carbene intermediate.

Palladium-catalyzed reactions are versatile for constructing pyrazinoindoles. researchgate.netorganic-chemistry.orgrsc.orgmdpi.com These methods often involve intramolecular cyclization of appropriately substituted anilines. For example, N-benzylidene-2-(1-pentynyl)aniline can undergo palladium-catalyzed intramolecular cyclization to yield 2-substituted-3-(1-alkenyl)indoles. organic-chemistry.org Furthermore, palladium-catalyzed domino reactions, such as the Buchwald-Hartwig amination followed by an intramolecular oxidative C-H bond activation, have been developed for the synthesis of heteroannulated indolopyrazines. nih.govuni-muenchen.de

Table 1: Examples of Metal-Catalyzed Cyclization Reactions for Pyrazinoindole Systems
CatalystReaction TypeStarting MaterialsProductKey Features
Gold(I) ComplexesPictet-Spengler ReactionTryptamine derivatives and aldehydes/ketonesTetrahydro-pyrazinoindolesActivates the indole ring for cyclization. researchgate.netchemrxiv.org
Rhodium(II) CatalystsAnnulationIndoles and N-sulfonyl-1,2,3-triazolesPyrroloindolines (precursors)Proceeds via a rhodium-carbene intermediate. e-bookshelf.deresearchgate.netnih.govnih.govresearchgate.net
Palladium CatalystsIntramolecular Cyclization / Domino ReactionsSubstituted anilines (e.g., 2-alkynylanilines)Indolopyrazines and related structuresVersatile for various C-N and C-C bond formations. researchgate.netorganic-chemistry.orgrsc.orgmdpi.comnih.govuni-muenchen.de

Synthesis of Pyrazines from Alpha-Azido Ketones

A common and effective route to the pyrazine core involves the use of α-azido ketones as precursors. These versatile intermediates can be converted to pyrazines through pathways involving the formation and subsequent reaction of α-amino ketones.

Self-Condensation Pathways of Alpha-Amino Ketones

The reduction of α-azido ketones yields α-amino ketones, which are prone to self-condensation to form dihydropyrazines. Subsequent oxidation of these intermediates leads to the aromatic pyrazine ring. This dimerization is a key step in many pyrazine syntheses and is often considered a biomimetic route to pyrazine alkaloids. rsc.org The reaction is typically favored under neutral or basic conditions. The mechanism involves the nucleophilic attack of the amino group of one α-amino ketone molecule onto the carbonyl group of a second molecule, followed by dehydration and oxidation.

Reduction of Alpha-Azido Ketones to Pyrazine Frameworks

The direct conversion of α-azido ketones to pyrazines can be achieved through catalytic reduction. nih.gov For instance, the catalytic reduction of phenacyl azides and aliphatic α-azido ketones over a palladium on carbon (Pd/C) catalyst in the presence of acetic acid can directly yield pyrazine derivatives. nih.gov In some cases, the intermediate dihydropyrazine can be isolated, which then oxidizes to the final pyrazine product. nih.gov This method provides a straightforward approach to symmetrically substituted pyrazines.

Table 2: Synthesis of Pyrazines from Alpha-Azido Ketones
MethodKey IntermediateReaction ConditionsProduct TypeReference
Self-Condensationα-Amino KetoneReduction of α-azido ketone followed by dimerizationSymmetrically substituted pyrazines rsc.org
Direct Catalytic ReductionDihydropyrazineCatalytic hydrogenation (e.g., Pd/C) of α-azido ketoneSymmetrically substituted pyrazines nih.gov

Specific Routes to this compound Derivatives

The synthesis of specific acyl pyrazines, such as this compound, often requires the use of organometallic reagents to form the carbon-carbon bond between the pyrazine ring and the acyl group.

Reaction of Lithiated Pyrazines with Azabicyclic Ketones

Suzuki Cross-Coupling Reactions for Pyrazine Carboxamides

The Suzuki-Miyaura cross-coupling reaction is a cornerstone of modern organic synthesis, enabling the formation of carbon-carbon bonds with high efficiency and functional group tolerance. nih.gov This palladium-catalyzed reaction is particularly valuable for functionalizing heterocyclic compounds like pyrazine. nih.govcore.ac.uk

A key application is the synthesis of aryl-substituted pyrazine carboxamides. Research has demonstrated the synthesis of 5-aryl-N-(pyrazin-2-yl)thiophene-2-carboxamides through a Suzuki coupling pathway. mdpi.comresearchgate.net In this approach, an intermediate, 5-bromo-N-(pyrazin-2-yl)thiophene-2-carboxamide, is reacted with a variety of aryl or heteroaryl boronic acids or their pinacol (B44631) esters. mdpi.com The reaction is typically catalyzed by tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄] in the presence of a base such as potassium phosphate (B84403) and a solvent like 1,4-dioxane. mdpi.com This method provides moderate to good yields, demonstrating a versatile route to a range of pyrazine analogues. mdpi.com

Novel catalyst systems have also been developed to improve the efficiency and environmental footprint of these reactions. For instance, palladium(II) ONO pincer complexes have shown superior activity as catalysts for the Suzuki-Miyaura coupling of 2-chloropyrazine (B57796) with various arylboronic acids. researchgate.net These reactions can proceed effectively with very low catalyst loading (0.01 mol%) in aqueous solvent mixtures and under open-flask conditions, highlighting a significant advancement in catalytic efficiency and sustainability. researchgate.net

Table 1: Examples of Suzuki Cross-Coupling for the Synthesis of 5-Aryl-N-(pyrazin-2-yl)thiophene-2-carboxamides Data sourced from M. H. Al-Douhayan et al., 2021. mdpi.com

Aryl Boronic Acid/Pinacol EsterProductYield (%)
Phenylboronic acid5-phenyl-N-(pyrazin-2-yl)thiophene-2-carboxamide72%
4-Methylphenylboronic acid5-(4-methylphenyl)-N-(pyrazin-2-yl)thiophene-2-carboxamide65%
4-Methoxyphenylboronic acid5-(4-methoxyphenyl)-N-(pyrazin-2-yl)thiophene-2-carboxamide68%
4-Chlorophenylboronic acid5-(4-chlorophenyl)-N-(pyrazin-2-yl)thiophene-2-carboxamide55%
Thiophen-2-ylboronic acid5-(thiophen-2-yl)-N-(pyrazin-2-yl)thiophene-2-carboxamide60%

Synthesis of Pyrazine-Substituted Bicyclo[1.1.1]pentane Building Blocks

Bicyclo[1.1.1]pentane (BCP) has emerged as a highly valuable structural motif in medicinal chemistry, often used as a three-dimensional, non-aromatic bioisostere for para-substituted benzene (B151609) rings. researchgate.netprinceton.edu Its incorporation can improve the physicochemical properties of drug candidates. nih.gov However, the synthesis of functionalized BCPs, particularly those substituted with heteroaromatics like pyrazine, presents unique challenges. researchgate.netnih.gov

The most common strategies for functionalizing the BCP core involve reactions with [1.1.1]propellane, a highly strained precursor. thieme-connect.com These reactions typically proceed through radical or anionic intermediates. thieme-connect.com Direct reaction of [1.1.1]propellane with nucleophiles such as pyrazine has proven difficult, with some studies reporting that pyrazine failed to produce the expected BCP adduct. researchgate.net

To overcome these limitations, modern synthetic approaches focus on creating versatile BCP building blocks that can be functionalized in subsequent steps. princeton.edunih.gov One such strategy involves the direct C–H functionalization of the BCP bridge via a radical-mediated process, which can install an orthogonal functional handle. princeton.edu This "linchpin" intermediate can then be diversified using techniques like metallaphotoredox catalysis to introduce various substituents. princeton.edu Another advanced approach is the creation of BCP bis-boronates, which allow for programmable and sequential functionalization, offering a potential, albeit indirect, route to pyrazine-substituted BCPs. nih.gov These methods provide access to previously inaccessible chemical space and enable more modular exploration of BCP derivatives in drug discovery. princeton.edunih.gov

Table 2: General Strategies for Functionalized BCP Synthesis Applicable to Pyrazine Substitution

Synthetic StrategyKey IntermediateDescriptionReference
Reaction with [1.1.1]PropellaneBCP Radical or AnionRadicals or organometallic reagents add to propellane to open the central bond, generating a functionalized BCP. thieme-connect.com
Radical C–H Functionalization2-Bromo-BCP EsterDirect abstraction of a bridge C–H bond followed by trapping creates a versatile intermediate for further coupling reactions. princeton.edu
Programmable FunctionalizationBCP bis-BoronateA BCP core with boronate esters at two positions allows for sequential and controlled cross-coupling reactions to build multi-substituted BCPs. nih.gov

Green Chemistry Methodologies for Pyrazine Synthesis

The principles of green chemistry aim to design chemical processes that are environmentally benign, economically viable, and efficient. rasayanjournal.co.in In the synthesis of pyrazines, this involves moving away from harsh reaction conditions, toxic reagents, and multi-step procedures with tedious work-ups. tandfonline.commobt3ath.com

One prominent green strategy is the use of acceptorless dehydrogenative coupling (ADC) reactions. nih.gov Symmetrical 2,5-dialkyl-substituted pyrazines can be synthesized from the self-coupling of β-amino alcohols catalyzed by a pincer complex of manganese, an earth-abundant metal. nih.gov This method is highly atom-economical, generating only hydrogen gas and water as byproducts, thus representing a sustainable and environmentally friendly process. nih.gov

Table 3: Manganese-Catalyzed Synthesis of Pyrazines from β-Amino Alcohols Data sourced from P. Daw et al., 2018. nih.gov

β-Amino Alcohol SubstrateProductYield (%)
2-Amino-1-phenylethanol2,5-Diphenylpyrazine95%
2-Amino-1-(p-tolyl)ethanol2,5-Di-p-tolylpyrazine94%
2-Amino-1-(4-methoxyphenyl)ethanol2,5-Bis(4-methoxyphenyl)pyrazine92%
2-Amino-1-(4-chlorophenyl)ethanol2,5-Bis(4-chlorophenyl)pyrazine90%

Biocatalysis offers another powerful green chemistry approach. nih.gov The synthesis of pyrazinamide (B1679903) derivatives has been achieved using the enzyme Lipozyme® TL IM, which is derived from a renewable resource and is biodegradable. This enzymatic method facilitates the formation of the amide bond from pyrazine esters and various amines under mild conditions, providing a greener alternative to traditional methods that often rely on toxic coupling agents and solvents. nih.gov The process can be implemented in both shaker reactors and more efficient continuous-flow microreactors. nih.gov

Additionally, simple, one-pot condensation reactions of 1,2-diketones with 1,2-diamines represent a classical yet effective route to pyrazines that aligns with green chemistry principles when optimized to avoid harsh conditions and improve yields. tandfonline.commobt3ath.com These methods are cost-effective, environmentally benign, and superior to many older, more hazardous procedures. tandfonline.com

Reactivity and Reaction Mechanisms of 1 Pyrazin 2 Yl Pentan 1 One Analogues

Nucleophilic Reactivity of Pyrazinylketenes

Pyrazinylketenes are transient intermediates that can be formed by the photolysis of corresponding diazoketones. grafiati.com These ketenes are highly reactive towards nucleophiles, and their reactions provide pathways to various pyrazine-containing structures.

Reactions with Amines: Amide Enol and Dihydroheteroarene Intermediates

The reaction of pyrazinylketenes with amines proceeds through a series of intermediates. grafiati.com When reacting with diethylamine, an initial amide enol intermediate is formed. grafiati.comresearchgate.net This is followed by the formation of a dihydroheteroarene intermediate, which ultimately leads to the final amide product. grafiati.comresearchgate.net However, in reactions with n-butylamine, the amide enol intermediate is not observed. grafiati.comresearchgate.net This suggests that the nature of the amine influences the reaction pathway. The formation of amide enols as intermediates is a known phenomenon in ketene (B1206846) chemistry, particularly with sterically hindered ketenes. kuleuven.be

The general mechanism involves the nucleophilic attack of the amine on the ketene carbon, which can proceed either in a concerted fashion or stepwise through a zwitterionic intermediate. kuleuven.beresearchgate.net The subsequent steps involve proton transfer and tautomerization to yield the stable amide. kuleuven.bersc.org

Hydration Reactions and Dihydroheteroarene Formation

In reactions with water, pyrazinylketenes form observable dihydroheteroarene intermediates. grafiati.comresearchgate.net This is a result of water acting as a nucleophile, adding to the ketene. researchgate.net Density functional theory (DFT) calculations have shown that for related pyridylketenes, the dihydropyridine (B1217469) intermediates are more stable than the corresponding unobserved acid enols. researchgate.net For instance, the hydration of 4-pyridylketene involves a net 1,6-addition of water. researchgate.net The rate of hydration of ketenes is influenced by the solvent, with reactions being slower in mixed solvents like 75% H₂O/25% CH₃CN compared to pure water. researchgate.net

Radical Species Involvement in Pyrazine (B50134) Formation

Radical species can play a role in the synthesis of pyrazine rings. For example, methyl phenyl derivatives of dihydropyrazines have been shown to inhibit the growth of E. coli by generating hydroxyl and carbene-centered radicals, which cause DNA strand breakage. tandfonline.com The synthesis of certain pyrazine derivatives can also proceed through radical mechanisms. For instance, the reductive removal of an amino or nitro group from an aromatic ring to form a pyrazine derivative can proceed via a radical mechanism when using hypophosphorus acid. msu.edu Additionally, stable anion radicals can be generated from triazole-fused furazano[3,4-b]pyrazine scaffolds. rsc.org These anion radicals are formed through one-electron oxidation, which can be achieved simply by exposure to air. rsc.org The formation of these stable radicals is attributed to the specific 15 π-electron system of the heterocyclic core. rsc.org

Electrophilic Activation in Bicyclo[1.1.1]pentane Functionalization

While not directly involving 1-(Pyrazin-2-yl)pentan-1-one, the functionalization of bicyclo[1.1.1]pentanes (BCPs) provides insights into electrophilic activation strategies that could be relevant for modifying substituents on the pentanone chain. The synthesis of functionalized BCPs often relies on the reaction of [1.1.1]propellane with anionic or radical intermediates. nih.gov However, electrophilic activation of [1.1.1]propellane has been a challenge due to the instability of the resulting BCP cations. nih.gov A recent strategy involves the electrophilic activation of [1.1.1]propellane within a halogen bond complex, allowing it to react with electron-neutral nucleophiles. nih.gov Although pyrazine was found not to deliver the expected BCP adduct in one study, this approach of activating a substrate through complexation could be conceptually applied to other systems. researchgate.net

Oxidative Coupling Reactions in Pyrazine Synthesis

Oxidative coupling is a significant method for synthesizing pyrazine derivatives. sciforum.net A copper-catalyzed oxidative C–H/N–H coupling between simple ketones and diamines can form pyrazines. sciforum.net For instance, a nano-mesoporous metal-organic framework, Cu₂(BDC)₂(BPY), has been used as a heterogeneous catalyst for the oxidative coupling of acetophenone (B1666503) with ethylenediamine (B42938) to produce the corresponding pyrazine. sciforum.net This reaction is typically carried out in the presence of an oxidant like tert-butyl hydroperoxide (TBHP) and a solvent such as dimethylformamide (DMF). sciforum.net The catalyst can be recovered and reused, making it an environmentally friendly approach. sciforum.net Other catalytic systems, including those based on manganese, have also been developed for the dehydrogenative self-coupling of 2-amino alcohols to form 2,5-substituted pyrazines. acs.org

Functionalization of Pyrazine Ring and Pentanone Chain

The pyrazine ring and the pentanone chain of this compound and its analogues can be functionalized through various methods. The electron-deficient nature of the pyrazine ring makes it susceptible to nucleophilic aromatic substitution, especially on halogenated pyrazines. rsc.org Transition metal-catalyzed cross-coupling reactions, such as the Suzuki, Stille, and Sonogashira reactions, are powerful tools for C-C bond formation on the pyrazine ring. rsc.org For example, chloropyrazine can be coupled with terminal alkynes in the presence of a palladium catalyst. rsc.org

The pyrazine ring can also be functionalized through direct C-H activation. rsc.org Furthermore, regioselective metalations using organometallic reagents like TMPMgCl·LiCl and TMP₂Zn·2MgCl₂·2LiCl can be used to introduce functional groups at specific positions on fused pyrazine systems like imidazo[1,2-a]pyrazine (B1224502). researchgate.net

Functionalization of the pentanone chain can be achieved through various standard organic transformations. For example, the ketone group can be reduced to an alcohol or converted to other functional groups. The alkyl chain can also be modified, for instance, through radical-mediated C-H activation, although this can be challenging due to high bond dissociation energies. nih.gov

Below is a table summarizing some of the key reactions for the functionalization of pyrazine rings.

Reaction TypeReagents and ConditionsProduct Type
Suzuki Coupling Arylboronic acids, Pd catalyst, baseAryl-substituted pyrazines
Stille Coupling Organostannanes, Pd catalystAryl- or vinyl-substituted pyrazines
Sonogashira Coupling Terminal alkynes, Pd/Cu catalyst, baseAlkynyl-substituted pyrazines
Oxidative Coupling Ketones, diamines, Cu or Mn catalyst, oxidantSubstituted pyrazines
Nucleophilic Aromatic Substitution Nucleophiles (e.g., amines, alkoxides), halogenated pyrazinesSubstituted pyrazines
Direct C-H Activation Transition metal catalystsFunctionalized pyrazines
Regioselective Metalation Organometallic bases (e.g., TMP-bases), electrophilesPolyfunctionalized pyrazines

Substitution Pattern Exploration on Heteroaromatic Rings

The pyrazine ring is an electron-deficient heterocycle, which influences its reactivity towards various reagents. mdpi.com The introduction of substituents onto the pyrazine ring of pyrazinyl ketone analogues is a critical strategy for modulating their physicochemical and biological properties.

Research has demonstrated that the pyrazine ring can undergo functionalization through various methods. For instance, palladium-catalyzed cross-coupling reactions are effective for introducing aryl groups onto the pyrazine core. mdpi.com In one study, a C-H/C-H cross-coupling reaction between a pyrazine N-oxide and an indole (B1671886) was successfully achieved using a palladium(II) acetate (B1210297) catalyst. mdpi.com This approach highlights the potential for direct functionalization of the pyrazine ring system.

Furthermore, the innate reactivity of the pyrazine ring allows for arylation reactions. Inspired by the Minisci reaction, a method has been developed for the catalytic generation of aryl radicals from boronic acids, which then add to electron-poor heteroarenes like pyrazine. nih.gov This reaction proceeds at room temperature and provides a means to directly form new carbon-carbon bonds on the pyrazine ring. nih.gov

The nature of the ketone itself can also influence the substitution patterns. The presence of the ketone can direct metallation to specific positions on the pyrazine ring, enabling regioselective functionalization. For example, the use of lithium TMP (2,2,6,6-tetramethylpiperidide) in the presence of a zinc salt has been shown to facilitate the deprotolithiation of pyridyl ketones, a strategy that can be conceptually extended to pyrazinyl ketones for subsequent electrophilic trapping or cross-coupling reactions. researchgate.net

Reaction Type Reagents/Catalysts Outcome Reference
C-H/C-H Cross-CouplingPalladium(II) acetate, Silver(I) acetateArylation of pyrazine N-oxide mdpi.com
Innate C-H ArylationSilver catalyst, Persulfate oxidant, Aryl boronic acidsDirect arylation of pyrazine ring nih.gov
Directed MetallationLiTMP, ZnCl₂·TMEDARegioselective functionalization researchgate.net

Carbon-Hydrogen Functionalization Strategies

Carbon-hydrogen (C-H) functionalization represents an atom-economical approach to modify organic molecules, and this strategy has been applied to pyrazine derivatives. researchgate.net These reactions involve the direct conversion of a C-H bond into a new carbon-carbon or carbon-heteroatom bond, bypassing the need for pre-functionalized starting materials. mdpi.com

One notable strategy is the palladium-catalyzed, dual ligand-enabled, non-directed C-H alkylation of heteroarenes. chemrxiv.org This method allows for the synthesis of β-(hetero)aryl ketones, demonstrating the feasibility of functionalizing the C-H bonds of the pyrazine ring. chemrxiv.org The use of a combination of ligands, such as 2-methyl quinoxaline (B1680401) and N-acetyl phenylalanine, can impart selectivity and facilitate the reaction. chemrxiv.org

Photoredox catalysis has also emerged as a powerful tool for C-H functionalization. google.com Organic photoredox catalysts can facilitate the direct functionalization of aromatic C-H bonds under mild conditions. google.comgoogle.com This approach has been explored for a variety of heterocycles and holds promise for the modification of pyrazinyl ketones. google.comgoogle.com

Furthermore, iron-catalyzed C-H functionalization of electron-deficient heterocycles with organoboron reagents has been developed. mdpi.com This methodology has been successfully applied to the synthesis of natural products containing a pyrazine core, underscoring its utility in complex molecule synthesis. mdpi.com

Strategy Catalyst/Reagents Key Feature Reference
Non-directed C-H AlkylationPalladium(II), 2-methyl quinoxaline, N-acetyl phenylalanineSynthesis of β-(hetero)aryl ketones chemrxiv.org
Photoredox CatalysisOrganic photoredox catalystsMild reaction conditions for C-H functionalization google.comgoogle.com
Iron-Catalyzed C-H FunctionalizationIron catalyst, Organoboron reagentsApplicable to electron-deficient heterocycles mdpi.com

Ring Formation and Transformation Reactions

Analogues of this compound can serve as precursors for the construction of more complex heterocyclic systems through ring formation and transformation reactions. researchgate.net The ketone functionality and the pyrazine ring can both participate in these transformations.

For instance, pyrazinyl ketones can be utilized in cyclization reactions to form fused heterocyclic systems. The reaction of a pyrazinyl ketone with appropriate reagents can lead to the formation of new rings, such as pyrazole (B372694) or isoxazole, fused to the pyrazine core. researchgate.net These reactions often proceed through the formation of an intermediate, such as a β-keto ester or an α,β-unsaturated ketone, which then undergoes cyclization. researchgate.net

Ring transformation reactions, where the pyrazine ring itself is converted into a different heterocyclic or carbocyclic system, have also been documented. For example, the reaction of 5-nitropyrimidine (B80762) with ketonic reagents can lead to the formation of pyridine (B92270) or benzene (B151609) derivatives. researchgate.net This type of transformation, while demonstrated on a pyrimidine (B1678525) system, suggests the potential for similar reactivity with pyrazine analogues under specific conditions. The mechanism often involves the initial addition of a nucleophile to the heteroaromatic ring, followed by ring-opening and subsequent re-cyclization. researchgate.net

Furthermore, the ketone moiety can be a handle for constructing new rings. For example, the reaction of a ketone with hydrazine (B178648) can lead to the formation of a pyrazole ring. organic-chemistry.org This approach has been used in the synthesis of a wide variety of pyrazole derivatives from different ketone precursors.

Reaction Type Starting Material Feature Product Reference
CyclizationPyrazinyl β-keto ester/α,β-unsaturated ketoneFused heterocycles (e.g., pyrazole, isoxazole) researchgate.net
Ring Transformation5-Nitropyrimidine (as analogue)Pyridine or benzene derivatives researchgate.net
Ring Formation from KetoneKetone and HydrazinePyrazole derivatives organic-chemistry.org

Structural Elucidation and Spectroscopic Characterization Methods

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a cornerstone technique for elucidating the carbon-hydrogen framework of organic molecules. For 1-(Pyrazin-2-yl)pentan-1-one, both proton (¹H) and carbon-13 (¹³C) NMR analyses provide critical data for structural assignment.

Proton NMR (¹H NMR) Analysis

The ¹H NMR spectrum of this compound exhibits characteristic signals corresponding to the protons of the pyrazine (B50134) ring and the pentanoyl chain. The pyrazine ring protons typically appear in the aromatic region of the spectrum, with distinct chemical shifts influenced by the nitrogen atoms. The protons of the pentanoyl chain show specific multiplicities and integrations that confirm the structure of the alkyl group.

While specific spectral data for this compound is not extensively detailed in the provided search results, analysis of similar pyrazine derivatives allows for the prediction of expected chemical shifts. For instance, in related pyrazine carboxamides, pyrazine protons are observed at distinct downfield shifts. mdpi.comnih.gov The protons on the carbon adjacent to the carbonyl group (α-protons) would be expected to resonate at a lower field compared to the other methylene (B1212753) and methyl protons of the pentanoyl chain due to the electron-withdrawing effect of the carbonyl group.

Proton Assignment (Predicted) Chemical Shift (δ, ppm) Multiplicity Integration
Pyrazine-H~8.5-9.3m3H
-CH₂- (α to C=O)~2.9-3.1t2H
-CH₂- (β to C=O)~1.6-1.8sextet2H
-CH₂- (γ to C=O)~1.3-1.5sextet2H
-CH₃~0.9-1.0t3H

This is a predicted data table based on analogous structures.

Carbon-13 NMR (¹³C NMR) Analysis

The ¹³C NMR spectrum provides information on the number and electronic environment of the carbon atoms in the molecule. The carbonyl carbon of the ketone is a key diagnostic signal, typically appearing significantly downfield. The carbon atoms of the pyrazine ring will also have characteristic chemical shifts in the aromatic region.

Carbon Assignment (Predicted) Chemical Shift (δ, ppm)
C=O~195-200
Pyrazine-C~142-153
-CH₂- (α to C=O)~38-42
-CH₂- (β to C=O)~26-30
-CH₂- (γ to C=O)~22-25
-CH₃~13-15

This is a predicted data table based on analogous structures.

Mass Spectrometry (MS)

Mass spectrometry is a powerful analytical technique used to determine the molecular weight and elemental composition of a compound. For this compound (C₉H₁₂N₂O), the molecular ion peak [M]⁺ would be expected at a mass-to-charge ratio (m/z) corresponding to its molecular weight, which is 164.20 g/mol . bldpharm.com High-resolution mass spectrometry (HRMS) can provide the exact mass, confirming the molecular formula.

The fragmentation pattern observed in the mass spectrum can also provide valuable structural information. Common fragmentation pathways for ketones include α-cleavage, where the bond between the carbonyl carbon and the adjacent carbon is broken. For this compound, this could lead to the formation of a pyrazinoyl cation and a butyl radical, or a butylcarbonyl cation and a pyrazine radical. The observation of fragment ions corresponding to these cleavages would further support the proposed structure. chemguide.co.uk

Ion m/z (Predicted) Identity
[M]⁺164Molecular Ion
[M-C₄H₉]⁺107Pyrazinoyl cation
[C₄H₉CO]⁺85Butylcarbonyl cation
[C₄H₉]⁺57Butyl cation

This is a predicted data table based on common fragmentation patterns of ketones.

Infrared (IR) Spectroscopy

Infrared spectroscopy is used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation. The IR spectrum of this compound is expected to show characteristic absorption bands for the carbonyl group (C=O) of the ketone and the C-N and C=N bonds within the pyrazine ring.

The most prominent peak in the IR spectrum would be the strong absorption due to the C=O stretching vibration, typically found in the region of 1680-1715 cm⁻¹ for aromatic ketones. mdpi.comdocbrown.info The pyrazine ring will exhibit characteristic C=N and C=C stretching vibrations in the range of 1400-1600 cm⁻¹. C-H stretching vibrations of the aromatic pyrazine ring and the aliphatic pentanoyl chain will be observed around 3000-3100 cm⁻¹ and 2850-3000 cm⁻¹, respectively.

Functional Group Characteristic Absorption (cm⁻¹)
C=O (Ketone)~1690-1710
C=N, C=C (Pyrazine ring)~1400-1600
C-H (Aromatic)~3000-3100
C-H (Aliphatic)~2850-3000

This is a predicted data table based on typical IR absorption frequencies.

Ultraviolet-Visible (UV-Vis) Spectroscopy

UV-Vis spectroscopy provides information about the electronic transitions within a molecule. Aromatic and conjugated systems, such as this compound, exhibit characteristic UV-Vis absorption spectra. The pyrazine ring, being an aromatic heterocycle, will have characteristic π → π* and n → π* transitions. The presence of the carbonyl group in conjugation with the pyrazine ring can influence the position and intensity of these absorption bands.

The UV-Vis spectrum of pyrazine itself shows absorptions around 260 nm (π → π) and a weaker band around 320 nm (n → π). nist.gov For this compound, it is expected that the conjugation of the carbonyl group with the pyrazine ring will cause a bathochromic (red) shift in these absorptions.

Electronic Transition Approximate λmax (nm)
π → π~270-290
n → π~330-350

This is a predicted data table based on the UV-Vis spectra of pyrazine and related conjugated systems.

X-ray Diffraction Studies

In similar structures, X-ray diffraction has been used to determine the precise geometry of the coordination sphere around a metal in complexes containing pyrazine-derived ligands. eurjchem.com For this compound, a crystallographic study would provide precise measurements of the C-C, C-N, and C=O bond lengths and the torsional angles that define the molecule's shape. This information is invaluable for understanding intermolecular interactions in the solid state.

Electron Spin Resonance (ESR) Spectroscopy

Electron Spin Resonance (ESR), also known as Electron Paramagnetic Resonance (EPR), is a spectroscopic technique that detects chemical species with one or more unpaired electrons. libretexts.orgicmab.es Such species, known as paramagnetic centers, include free radicals, triplet states, and many transition metal complexes. mit.edu The fundamental principle of ESR involves the absorption of microwave radiation by an unpaired electron when it is placed in a strong magnetic field. This absorption induces a transition between the electron's spin states (spin-up and spin-down), which are degenerate in the absence of a magnetic field but split to different energy levels when a field is applied. uni-frankfurt.de

The resulting ESR spectrum provides valuable information about the electronic structure and local environment of the unpaired electron. Key parameters extracted from an ESR spectrum include:

The g-factor: This is a proportionality constant that is characteristic of the chemical environment of the unpaired electron. For organic radicals, the g-factor is typically close to that of a free electron (approximately 2.0023). uoc.gr

Hyperfine Splitting: This arises from the interaction (coupling) of the unpaired electron with nearby magnetic nuclei (those with a non-zero nuclear spin). libretexts.org The number of lines and their spacing in the spectrum can help identify the number and type of nuclei interacting with the electron. uoc.gr

For a molecule like this compound, which is a diamagnetic compound with all electrons paired in its ground state, direct analysis by ESR is not standard. mit.edu The technique would become applicable if the compound were converted into a paramagnetic species, for instance, by creating a radical cation or anion, or if it were to form a complex with a paramagnetic metal ion. Studies on related pyrazine-containing ligands that form complexes with metal ions like Vanadyl(IV) have utilized ESR to characterize the metal center's coordination environment. eurjchem.com

ESR Spectral Parameter Information Provided Typical Value/Observation
g-factor Characterizes the electronic environment of the unpaired electron.For organic radicals, g ≈ 2.0023. For transition metal complexes, values can vary significantly (e.g., 1.4-3.0). uoc.gr
Hyperfine Splitting (a) Indicates interaction with magnetic nuclei, helping to map the electron's location.The number of lines is given by 2NI + 1, where N is the number of equivalent nuclei and I is the nuclear spin. libretexts.org
Linewidth Provides information on dynamic processes and interactions within the sample.Can be influenced by factors like molecular tumbling rates and spin-spin relaxation.

Other Characterization Techniques (e.g., Elemental Analysis, SEM)

Beyond core spectroscopic methods, other analytical techniques provide essential data for the full characterization of a compound.

Elemental Analysis

Elemental analysis is a destructive method used to determine the mass percentages of the constituent elements in a sample. This technique is crucial for verifying the empirical formula of a newly synthesized compound. The experimentally determined percentages of carbon (C), hydrogen (H), nitrogen (N), and oxygen (O) are compared against the theoretical values calculated from the compound's proposed molecular formula. For this compound, the theoretical elemental composition is derived from its molecular formula, C₉H₁₀N₂O.

Element Symbol Atomic Weight ( g/mol ) Count Total Mass ( g/mol ) Mass Percentage (%)
CarbonC12.019108.0966.65%
HydrogenH1.011010.106.23%
NitrogenN14.01228.0217.28%
OxygenO16.00116.009.87%
Total 162.21 100.00%

Scanning Electron Microscopy (SEM)

Scanning Electron Microscopy (SEM) is a powerful imaging technique that uses a focused beam of electrons to scan the surface of a sample, producing high-resolution images of its topography and morphology. nanoscience.com The interaction of the electron beam with the atoms at the sample surface generates various signals, including secondary electrons, backscattered electrons, and characteristic X-rays, which are collected by detectors to form an image. nanoscience.com

In the context of chemical compounds, SEM is used to study the size, shape, and surface texture of crystalline or powdered samples. While specific SEM images for this compound are not available, this technique could be used to characterize its solid-state properties. For example, research on related pyrazine-carbohydrazone metal complexes has employed SEM to confirm the presence of well-defined crystals and to assess their particle size and surface characteristics. eurjchem.com Information obtained from SEM would be valuable for quality control in manufacturing processes and for studies where physical form is important.

Mechanistic Insights into Biological Activities of Pyrazinyl Ketone Derivatives Non Clinical Focus

General Biological Significance of Pyrazine (B50134) Moieties

The pyrazine ring, a six-membered aromatic heterocycle with two nitrogen atoms at the 1 and 4 positions, is a fundamental structural motif in a vast array of biologically active compounds. mdpi.comnih.gov Its presence is common in molecules synthesized for medicinal chemistry and those found in natural products. mdpi.comnih.govresearchgate.net The nitrogen atoms in the pyrazine ring can act as electron acceptors and participate in hydrogen bonding, which enhances the binding affinity of these compounds to biological targets compared to simple hydrocarbons. nih.gov

Pyrazine derivatives have demonstrated a wide spectrum of pharmacological effects, including anticancer, antibacterial, anti-inflammatory, antioxidant, and antiparasitic activities. mdpi.comresearchgate.netnih.govbenthamdirect.com The incorporation of the pyrazine moiety into natural product derivatives has often resulted in compounds with enhanced pharmacodynamic activity and reduced toxicity compared to the parent molecules. mdpi.comnih.gov This structural feature is a key area of interest for the development of new therapeutic agents. mdpi.combenthamdirect.com Marketed drugs containing the pyrazine structure have shown biological activity relevant to treating various diseases. mdpi.com

Interaction with Neurotransmitter Transporters (e.g., Dopamine (B1211576), Norepinephrine)

Derivatives of pyrazine have been investigated for their potential to interact with monoamine neurotransmitter transporters, which are crucial for regulating the levels of dopamine, norepinephrine (B1679862), and serotonin (B10506) in the synaptic cleft. google.comgoogle.com The inhibition of these transporters is a key mechanism for the treatment of various neuropsychiatric disorders. biomolther.org

Research has shown that certain piperidine-piperazine compounds, which can include pyrazine-like structures, act as ligands for dopamine, serotonin, and norepinephrine transporters. google.com Some of these compounds function as antagonists of these transporters. google.com For instance, a study on tetrazole derivatives, which can be considered bioisosteres of groups found in pyrazinyl ketones, demonstrated that these compounds could inhibit monoamine reuptake. biomolther.org Docking studies revealed that the selectivity of these derivatives for different transporters is determined by multiple interactions with various residues on the transporters, particularly within hydrophobic regions of transmembrane domains 1, 3, 6, and 8. biomolther.org One compound with potent dopamine reuptake inhibitory activity was shown to disinhibit the dopamine transporter's inhibitory effect on dopamine D2 receptor endocytosis. biomolther.org

Muscarinic Receptor Agonist Activity and Conformational Studies

Pyrazine-based derivatives have been synthesized and evaluated for their activity as muscarinic receptor agonists, which are of interest for treating cognitive deficits associated with conditions like Alzheimer's disease. nih.govpsu.eduutoledo.edumdpi.com The pyrazine group has been identified as a suitable bioisostere for the ester group of the endogenous ligand, acetylcholine. psu.edu

Studies on a series of pyrazine-based agonists, including quinuclidine (B89598) and azanorbornane derivatives, have shown that these compounds can exhibit high efficacy and potency. nih.gov The unsubstituted pyrazines in the azanorbornane series demonstrated optimal muscarinic agonist activity, with one particular exo-1-azanorbornane derivative being among the most potent centrally active muscarinic agonists known. nih.gov Conformational studies, particularly involving substitutions on the pyrazine ring, have provided insights into the preferred ligand conformation for optimal muscarinic activity. nih.gov For instance, moving the nitrogen atoms from the pyrazine (1,4-diazine) to a pyrimidine (B1678525) (1,3-diazine) or pyridazine (B1198779) (1,2-diazine) structure led to a significant decrease in muscarinic activity. nih.gov

Further research into 3-(3-substituted-pyrazinyl)-1,2,5,6-tetrahydro-1-methylpyridines revealed their high affinity for central muscarinic receptors, with some acting as M1 agonists. nih.gov The M1 agonist activity was found to be related to the length of the side chain on the pyrazine ring, with a hexyloxy side chain showing maximal activity. nih.gov Computational studies and comparisons with related compounds suggested that M1 efficacy is related to the magnitude of the electrostatic potential over the nitrogen atoms of the heterocycle. nih.gov These findings contributed to the development of a three-dimensional model for the M1-activating pharmacophore. nih.gov

Enzyme Inhibition Mechanisms (e.g., Kinases, FtsZ)

Pyrazinyl ketone derivatives have been investigated as inhibitors of various enzymes, including protein kinases and the bacterial cell division protein FtsZ. The inhibition of these enzymes is a key mechanism for their potential anticancer and antimicrobial activities.

Kinase Inhibition: Several pyrazine derivatives have been shown to inhibit protein tyrosine kinases (PTKs), which are often overexpressed in cancer cells and play a crucial role in cell proliferation and survival. researchgate.netnih.gov For example, imidazo[1,2-a]pyrazine (B1224502) diaryl ureas have been identified as potent inhibitors of the receptor tyrosine kinase EphB4, which is upregulated in many cancers. researchgate.net These compounds also showed activity against other angiogenesis-related receptor tyrosine kinases. researchgate.net Similarly, pyrazine-containing compounds have been developed as inhibitors of Spleen Tyrosine Kinase (Syk), a non-receptor tyrosine kinase involved in immune signaling. google.com

The mechanism of inhibition often involves the compound binding to the ATP-binding site of the kinase, preventing the phosphorylation of substrate proteins and thereby blocking downstream signaling pathways. nih.govresearchgate.net Structure-activity relationship studies have shown that modifications to the pyrazine scaffold can significantly impact inhibitory potency and selectivity. nih.gov

FtsZ Inhibition: While specific studies on 1-(Pyrazin-2-yl)pentan-1-one and FtsZ inhibition are not prevalent, related heterocyclic compounds have been explored as FtsZ inhibitors. FtsZ is a crucial protein in bacterial cytokinesis, and its inhibition leads to the disruption of cell division and subsequent bacterial death. This makes FtsZ an attractive target for novel antibacterial agents. The mechanism of action for FtsZ inhibitors typically involves binding to a specific site on the protein, which disrupts its polymerization into the Z-ring, a structure essential for bacterial cell division.

Antimicrobial Activity Mechanisms (e.g., Antibacterial, Antifungal)

Pyrazine derivatives are known to possess a broad range of antimicrobial activities, including antibacterial and antifungal properties. nih.govbenthamdirect.commdpi.com The mechanisms underlying these activities are diverse and depend on the specific structure of the pyrazine derivative and the target microorganism.

Antibacterial Activity: The antibacterial action of pyrazine derivatives has been observed against both Gram-positive and Gram-negative bacteria. nih.govjst.go.jp One proposed mechanism of action is the inhibition of essential cellular processes. For instance, molecular docking studies of certain pyrazine-2-carboxylic acid derivatives have suggested that their antibacterial activity may stem from the inhibition of GlcN-6-P synthase, an enzyme involved in the biosynthesis of the bacterial cell wall. rjpbcs.com Other pyrazine derivatives, such as those combined with sulfonamides, have shown strong inhibition against Staphylococcus aureus, with molecular docking suggesting that they inhibit transpeptidase, another key enzyme in cell wall synthesis. jetir.org Some pyrazin-2(1H)-one derivatives, found in antibiotics like echinomycin (B1671085) and levomycin, are known to inhibit the growth of Gram-positive bacteria. ijrpc.com

Antifungal Activity: Pyrazine compounds have also demonstrated significant antifungal activity. mdpi.comijrpc.comnuph.edu.ua For example, 2,5-dimethylpyrazine (B89654) has shown efficacy against various fungal strains. mdpi.com Certain pyrazin-2(1H)-one derivatives, such as 3,5-dichloro-pyrazin-2(1H)-one, exhibit fungicidal activity against human pathogens like Candida albicans. ijrpc.com The mechanisms for antifungal action can include the disruption of fungal cell membranes or interference with essential metabolic pathways.

Table 1: Examples of Antimicrobial Activity of Pyrazine Derivatives

Pyrazine DerivativeTarget OrganismObserved Activity/MechanismReference
2-ethyl-3-methylpyrazineRalstonia solanacearumGrowth inhibition of 72.89% at 335 µg/mL mdpi.com
2,5-dimethylpyrazineRalstonia solanacearumGrowth inhibition of 69.75% at 504 µg/mL mdpi.com
2-ethyl-3-methoxypyrazineSclerotinia minor>80% inhibition at 7.5 mg mdpi.com
Pyrazine-piperazine derivativesStaphylococcus aureus, Bacillus subtilisInhibition of GlcN-6-P synthase (predicted) rjpbcs.com
4-aminopyrazolo[1,5-a]pyrazinesS. aureus, B. subtilis, C. albicansAntibacterial and antifungal activity at 31.25-250 μg/ml nuph.edu.ua

Potential Antiviral Mechanisms

Certain pyrazine derivatives have emerged as potent antiviral agents, with mechanisms targeting various stages of the viral life cycle. frontiersin.orgmdpi.comnih.gov A prominent example is Favipiravir (T-705), a pyrazine derivative that functions as a broad-spectrum antiviral agent. frontiersin.org

The primary antiviral mechanism of Favipiravir is the inhibition of viral RNA-dependent RNA polymerase (RdRp). frontiersin.org This enzyme is essential for the replication of RNA viruses. By targeting RdRp, Favipiravir effectively halts the replication of a wide range of RNA viruses without significantly affecting the host cell's DNA or RNA synthesis. frontiersin.org This targeted action makes it an effective agent against viruses such as influenza and Ebola. frontiersin.org

Other pyrazine derivatives have been investigated for their potential to inhibit other viral targets. For instance, studies on pyrazine-2,3-dicarboxamide (B189462) derivatives have shown that they can prevent the replication of Dengue virus (DENV) and Yellow Fever Virus (YFV). mdpi.com The exact mechanism for these compounds is still under investigation but is believed to involve interference with viral replication processes. Additionally, some pyrazole (B372694) derivatives, which share structural similarities with pyrazines, have shown antiviral activity by acting as non-nucleoside reverse transcriptase inhibitors (NNRTIs), which is a key mechanism against retroviruses like HIV. mdpi.comnih.gov

Studies on Antitumor Mechanisms (e.g., Cell Cycle Arrest, Receptor Tyrosine Kinase Inhibition)

The antitumor activity of pyrazine derivatives is a significant area of research, with studies revealing multiple mechanisms through which these compounds can combat cancer. mdpi.comresearchgate.netnih.gov These mechanisms include the induction of cell cycle arrest, apoptosis, and the inhibition of key signaling pathways.

Cell Cycle Arrest and Apoptosis: Several pyrazine derivatives have been shown to induce cell cycle arrest, preventing cancer cells from progressing through the cell division cycle. researchgate.netrsc.org For example, a dispiropiperazine derivative was found to arrest the cell cycle at the G2/M phase in human cancer cells. researchgate.net This arrest is often a prelude to apoptosis, or programmed cell death. The same study demonstrated that the compound also induced apoptosis, necrosis, and DNA damage. researchgate.net Another study on a pyrazine-urea derivative showed it caused cell cycle arrest in the sub-G1 phase, which is indicative of apoptosis.

The induction of apoptosis is a common mechanism for pyrazine-based anticancer agents. nih.gov This can occur through various pathways, including the activation of caspases (like caspase-3) and PARP, the downregulation of anti-apoptotic proteins (like Bcl-2), and the upregulation of pro-apoptotic proteins (like BAX and p53). nih.gov Some derivatives also induce apoptosis by generating intracellular reactive oxygen species (ROS) and reducing the mitochondrial membrane potential. researchgate.net

Receptor Tyrosine Kinase Inhibition: As mentioned in section 6.4, the inhibition of receptor tyrosine kinases (RTKs) is a key antitumor mechanism for many pyrazine derivatives. researchgate.netresearchgate.net By blocking the activity of RTKs such as EGFR, VEGFRs, and PDGFRs, these compounds can inhibit critical cancer-promoting processes like cell proliferation, angiogenesis (the formation of new blood vessels), and metastasis. researchgate.netresearchgate.net The development of pyrazine-based RTK inhibitors is an active area of cancer drug discovery. researchgate.netnih.gov

Table 2: Antitumor Mechanisms of Pyrazine Derivatives

Pyrazine Derivative ClassCancer Cell Line(s)Observed MechanismReference
Isolongifolanone-pyrazole hybridMCF-7Induction of apoptosis (caspase-3/PARP activation, Bcl-2/BAX/p53 modulation), ROS generation nih.gov
Triterpenoid-pyrazine hybrid (6e)B16Induction of intracellular ROS, reduction of mitochondrial membrane potential researchgate.net
Triterpenoid-pyrazine hybrid (12a)B16Cell cycle arrest in G1 phase, induction of apoptosis researchgate.net
Dispiropiperazine derivative (SPOPP-3)SW480Cell cycle arrest at G2/M phase, induction of apoptosis, necrosis, and DNA damage researchgate.net
Imidazo[1,2-a]pyrazine diaryl ureas-Inhibition of EphB4 receptor tyrosine kinase researchgate.net
Pyrazolo[3,4-d]pyrimidineJurkat, SKMM1, Jurl-MK1Induction of apoptosis and cell cycle arrest, inhibition of Src kinase (Fyn) nih.gov

Advanced Research Applications and Future Directions

Utility as Building Blocks in Medicinal Chemistry

The pyrazine (B50134) nucleus is a common feature in many biologically active molecules and approved drugs. mdpi.comsmolecule.com Consequently, pyrazinyl ketones such as 1-(Pyrazin-2-yl)pentan-1-one are valuable building blocks in the synthesis of more complex pharmaceutical agents. fluorochem.co.uk The structure offers two primary points for chemical modification: the pyrazine ring and the keto-pentyl side chain.

The ketone group can undergo a wide range of chemical transformations. For instance, it can be reduced to a secondary alcohol, which can introduce a chiral center, or it can participate in reactions like nucleophilic addition, condensation, and acylation to build more elaborate molecular architectures. smolecule.com The alkyl chain itself can be varied in length or functionalized to fine-tune properties like lipophilicity.

The pyrazine ring can be functionalized through various organic reactions, and its nitrogen atoms can act as hydrogen bond acceptors, a crucial interaction in drug-receptor binding. researchgate.net Researchers have utilized pyrazine-containing building blocks to synthesize compounds with a wide array of pharmacological effects, including antibacterial, anticancer, and anti-inflammatory properties. researchgate.netmdpi.com For example, the synthesis of 3-(pyrazin-2-yl)bicyclo[1.1.1]pentane-1-carboxylic acid, a novel building block for medicinal chemistry, highlights the strategy of combining the pyrazine motif with unique bioisosteres like bicyclo[1.1.1]pentane (BCP) to improve pharmacokinetic properties. rsc.orgnih.gov This demonstrates a modern approach where a simple precursor like a pyrazinyl ketone could be elaborated into a novel, three-dimensional scaffold for drug discovery. tcichemicals.com

Probes for Biological Studies

Small-molecule probes are essential tools for elucidating biological pathways and studying drug-target interactions. nih.gov Pyrazinyl ketones, due to their inherent structural features and modifiability, are promising candidates for the development of such probes. A key strategy in probe design is to take a known bioactive scaffold and attach a reporter group, such as a fluorophore, without losing affinity for the biological target. nih.gov

The pyrazinyl ketone structure could serve as the core of a probe. For example, by modifying the pentyl chain with a fluorescent dye, it could be converted into a fluorescent probe. This approach has been successfully used to develop selective fluorescent probes for G-protein coupled receptors (GPCRs), such as the cannabinoid receptors, from drug-like ligands. nih.gov Such probes are invaluable for applications like high-throughput screening, time-resolved Förster resonance energy transfer (TR-FRET) studies, and imaging of receptors on living cells. nih.gov

Furthermore, the pyrazine motif itself has been used as a "spacer" in biological probes, connecting a recognition element to a functional group. rsc.org The defined geometry and chemical stability of the pyrazine ring make it a reliable component in the rational design of sophisticated molecular tools for chemical biology.

Exploration of Novel Chemical Space

The search for new drugs and materials is heavily dependent on the ability of chemists to create novel molecular structures. Pyrazinyl ketones like this compound are excellent starting points for exploring new areas of chemical space. smolecule.com The combination of a heteroaromatic ring with a reactive functional group allows for entry into a wide variety of compound classes.

Synthetic chemists can leverage this scaffold to build libraries of diverse compounds by systematically varying substituents on both the pyrazine ring and the side chain. sioc-journal.cn For instance, α-azido ketones are known precursors for the synthesis of pyrazines, indicating the accessibility of this ring system from various starting materials and its utility in creating further derivatives. mdpi.com The development of new catalytic methods for pyrazine synthesis further expands the possibilities for generating novel derivatives with good functional group tolerance. sioc-journal.cn By combining the pyrazinyl ketone core with other unique chemical motifs, such as spirocycles or strained ring systems, chemists can generate molecules with novel three-dimensional shapes, a key aspect in moving beyond the "flat" structures that have often dominated medicinal chemistry. tcichemicals.com The synthesis of pyrido[2,3-b]pyrazines is one such example of creating more complex, fused heterocyclic systems from pyrazine-based precursors. rsc.org

Nonlinear Optical (NLO) Properties and Materials Science Potential

Nonlinear optical (NLO) materials are capable of altering the properties of light and are crucial for technologies like optical data storage, telecommunications, and optical computing. Organic molecules with specific electronic characteristics, such as large π-conjugated systems with electron donor and acceptor groups, can exhibit significant NLO responses.

Pyrazine derivatives have emerged as a promising class of NLO chromophores. rsc.orgupce.cz The pyrazine ring can act as an electron-accepting core, and when combined with suitable electron-donating substituents, it can create molecules with large second-order (β) and third-order (γ) hyperpolarizabilities. rsc.org

Research into specifically designed pyrazine derivatives has yielded important insights:

Isomerism is Key: Studies on X-shaped and Λ-shaped pyrazine derivatives have shown that the relative positions of donor and acceptor groups dramatically affect the NLO response. rsc.orgupce.cz For example, 2,6-isomers tend to have a more octupolar NLO response, while 2,3-isomers exhibit a more dipolar response. rsc.org

Computational Prediction: Density Functional Theory (DFT) calculations have proven to be a powerful tool for predicting and rationalizing the NLO properties of new pyrazine designs, guiding synthetic efforts toward molecules with enhanced performance. rsc.orgrsc.orgresearchgate.net

High Performance: Certain pyrido[2,3-b]pyrazine (B189457) derivatives have shown remarkable NLO responses, with high hyperpolarizability values, making them interesting candidates for technological applications. rsc.org

While this compound itself is a simple molecule, it serves as a foundational structure that could be elaborated with donor groups (e.g., methoxy, amino) and extended π-systems to create advanced NLO materials. upce.czgoogle.com

Table 1: NLO Properties of Selected Pyrazine Derivatives This table presents theoretical data for representative compounds to illustrate the NLO potential of the pyrazine scaffold.

Compound ClassKey Structural FeaturePredicted First Hyperpolarizability (βtot) (esu)Predicted Second Hyperpolarizability ⟨γ⟩ (esu)Reference
Pyrido[2,3-b]pyrazineFused ring system with donor/acceptor groups15.6 × 10⁻³⁰6.63 × 10⁻³⁵ rsc.org
X-Shaped Pyrazine2,6-isomer with donor/acceptor substituentsMostly octupolar responseNot specified rsc.org
X-Shaped Pyrazine2,3-isomer with donor/acceptor substituentsStrikingly dipolar responseNot specified rsc.org
Λ-Shaped PyrazineEnlarged π-system with thiophene (B33073) linkersInvestigated via DFTInvestigated via DFT upce.cz

Intellectual Property and Patent Landscape for Pyrazinyl Ketones

The intellectual property landscape for pyrazine derivatives is broad, reflecting their importance in various industries. Patents related to pyrazinyl ketones and their parent structures cover compositions of matter, synthetic methodologies, and specific applications.

A review of the patent literature reveals several key areas of innovation:

Pharmaceutical Compositions: A significant number of patents claim pyrazine derivatives for therapeutic use. These include applications as kinase inhibitors for cancer treatment, cannabinoid receptor agonists, and calcium channel blockers. google.comgoogle.comgoogle.com

Synthetic Methods: Patents have been granted for novel processes to prepare pyrazine compounds, including specific pyrazinyl ketones. justia.comgoogle.comepo.org These patents protect efficient and scalable routes to these valuable molecules.

Flavor and Fragrance: The unique organoleptic properties of many pyrazines have led to patents on their use as flavoring agents in foods, beverages, and pharmaceuticals. google.com

Materials Science: Patents exist for organic materials with nonlinear optical properties, a category where functionalized pyrazine derivatives are relevant. google.com

Table 2: Examples from the Patent Landscape for Pyrazine Derivatives

Patent NumberTitle/SubjectAssignee/ApplicantKey Application AreaReference
US 11,746,092Synthetic method and application of 2-hydroxyphenyl-5-pyrazinyl ketoneIntelligent Property Co., Ltd.Synthetic Method justia.com
US 3,328,402Pyrazine derivativesGivaudan CorporationFlavoring Agents google.com
US 8,841,308 B2Pyrazin-2-amines useful as inhibitors of ATR kinaseVertex Pharmaceuticals Inc.Medicinal Chemistry (Kinase Inhibitors) google.com
EP 0088395A process for the preparation of pyrazine derivativesFarmitalia Carlo Erba S.p.A.Synthetic Method / Medicinal Chemistry epo.org

The existence of this diverse patent portfolio underscores the commercial and scientific interest in pyrazine chemistry. Any research and development involving this compound would need to navigate this existing intellectual property.

Design of Specific Isomers and Enantiomers for Targeted Research

In modern drug discovery and materials science, the precise three-dimensional arrangement of atoms in a molecule is critical. For a compound like this compound, both positional isomerism and stereoisomerism are important considerations.

Positional Isomers: The connectivity on the pyrazine ring is crucial. For example, a 1-(Pyrazin-2-yl) ketone will have different electronic and steric properties compared to a 1-(Pyrazin-3-yl) ketone, which can lead to vastly different biological activities or material properties. As seen in NLO studies, the distinction between 2,3- and 2,6-disubstituted pyrazines leads to fundamentally different optical responses. rsc.orgupce.cz

Enantiomers: The ketone group of this compound can be reduced to a chiral alcohol, creating a stereocenter. It is well-established in pharmacology that the two enantiomers (R and S forms) of a chiral drug can have different potencies, metabolic fates, and toxicities. Therefore, the ability to synthesize enantiomerically pure compounds is highly desirable.

Methods for achieving this include:

Asymmetric Synthesis: Using chiral catalysts or reagents to directly synthesize one enantiomer over the other. The enantioselective synthesis of cyanohydrins is a classic example of creating chiral building blocks from carbonyl compounds. rsc.org

Biocatalysis: Employing enzymes that can selectively reduce a ketone to a specific chiral alcohol. This is a powerful, green chemistry approach for accessing enantiopure compounds. chemrxiv.org

Chiral Resolution: Synthesizing the racemic mixture and then separating the enantiomers, for example, by forming diastereomeric salts with a chiral resolving agent, as was done for pyrovalerone analogs. nih.gov

The targeted design and synthesis of specific isomers and enantiomers of this compound and its derivatives are essential for conducting precise structure-activity relationship (SAR) studies and developing highly selective therapeutic agents or advanced materials.

Development of Pyrazinyl Ketone Conjugates and Hybrid Systems

A powerful strategy in modern chemical research is the creation of molecular conjugates or hybrids, where two or more distinct chemical entities are covalently linked to create a new molecule with enhanced or novel properties. researchgate.net The pyrazinyl ketone scaffold is an ideal component for such systems.

Hybrid Molecule Design: This approach involves combining the pyrazinyl ketone pharmacophore with another bioactive molecule. The goal can be to create a dual-action drug, improve pharmacokinetic properties, or overcome drug resistance. mdpi.comresearchgate.net A comprehensive review of natural product-pyrazine hybrids showcases this strategy, detailing the synthesis of hybrids with scaffolds such as:

Cinnamic acid mdpi.com

Chalcones mdpi.com

Steroids mdpi.com

These hybrids often exhibit improved biological efficacy or a better selectivity profile compared to the parent compounds. mdpi.comresearchgate.net

Conjugate Systems: This involves linking the pyrazinyl ketone to another functional unit, which may not be a drug itself. For example, it could be linked to:

A targeting moiety: such as a folate group, to direct the molecule to specific cells (e.g., cancer cells overexpressing the folate receptor). mdpi.com

An organometallic complex: The conjugation of organic molecules with organometallic fragments, like ferrocene, can introduce unique electrochemical properties and has been explored to enhance the antimicrobial activity of drug precursors. bohrium.com

A polymer or nanoparticle: for applications in drug delivery or materials science.

The reactive ketone handle on this compound provides a convenient attachment point for creating these sophisticated molecular systems through techniques like reductive amination or the formation of hydrazones or oximes, which can then be further functionalized.

Q & A

Q. What are the recommended synthetic routes for 1-(Pyrazin-2-yl)pentan-1-one, and how can reaction conditions be optimized for yield?

The synthesis of this compound can be approached via Grignard reagent reactions or acyl chloride coupling . For example:

  • Grignard approach : React 4-bromopyrazine with pentanoyl magnesium bromide under anhydrous conditions. Optimize stoichiometry (e.g., 1:1.2 molar ratio) and temperature (0°C to room temperature) to minimize side reactions .
  • Acyl chloride method : Couple pyrazine-2-carbonyl chloride with pentane derivatives using a Friedel-Crafts acylation catalyst (e.g., AlCl₃). Monitor reaction progress via TLC and purify via column chromatography (silica gel, hexane/ethyl acetate gradient) .
    Yield optimization requires inert atmosphere control (N₂/Ar) and moisture-free solvents.

Q. What spectroscopic techniques are most effective for characterizing this compound, and how should data interpretation be approached?

  • NMR : Use 1H^1H- and 13C^{13}C-NMR to confirm the pyrazine ring (δ ~8.5–9.0 ppm for aromatic protons) and ketone carbonyl (δ ~200–210 ppm in 13C^{13}C-NMR). Compare with computed spectra (DFT/B3LYP) for validation .
  • GC-MS : Employ electron ionization (EI) at 70 eV to fragment the molecule; the molecular ion peak (m/z 178 for C₁₀H₁₂N₂O) and pyrazine-derived fragments (e.g., m/z 80 for C₄H₄N₂⁺) are diagnostic .
  • IR spectroscopy : Identify the ketone C=O stretch (~1700–1750 cm⁻¹) and pyrazine ring vibrations (~1500–1600 cm⁻¹) .

Q. What safety protocols are critical when handling this compound in laboratory settings?

  • Personal protective equipment (PPE) : Wear nitrile gloves (tested for chemical resistance), lab coats, and safety goggles. Use P95 respirators if aerosolization is possible .
  • Ventilation : Conduct reactions in a fume hood to avoid inhalation exposure.
  • Waste disposal : Collect contaminated materials in sealed containers labeled for halogenated organic waste. Avoid aqueous discharge due to potential environmental toxicity .

Advanced Research Questions

Q. How can SHELX programs be applied to determine the crystal structure of this compound, and what challenges arise during refinement?

  • Structure solution : Use SHELXD for phase determination from X-ray diffraction data. Input HKL files with high-resolution data (≤1.0 Å) to resolve the pyrazine ring geometry and ketone orientation .
  • Refinement (SHELXL) : Apply anisotropic displacement parameters for non-H atoms. Challenges include modeling disorder in the pentanone chain; use PART and SUMP instructions to refine split positions .
  • Validation : Check R-factor convergence (target: R₁ < 5%) and Hirshfeld surface analysis for intermolecular interactions (e.g., C–H···N hydrogen bonds) .

Q. What strategies resolve contradictions in spectroscopic data versus computational simulations for this compound?

  • DFT benchmarking : Optimize molecular geometry at the B3LYP/6-311++G(d,p) level. Compare computed NMR chemical shifts with experimental data; discrepancies >1 ppm may indicate solvent effects or conformational flexibility .
  • Dynamic effects : Run molecular dynamics (MD) simulations (e.g., AMBER) to assess room-temperature conformational averaging. Overlay simulated and experimental IR spectra to identify dominant conformers .

Q. How can chiral centers in derivatives of this compound be analyzed using advanced chromatographic techniques?

  • Chiral GC-MS : Use β-cyclodextrin-based columns (e.g., Chiraldex B-DM) with helium carrier gas. Optimize temperature ramping (e.g., 50°C to 220°C at 5°C/min) to separate enantiomers. Validate with polarimetry or X-ray crystallography .
  • HPLC : Employ a Chiralpak IA column and hexane/isopropanol (90:10) mobile phase. Monitor elution times and cross-reference with circular dichroism (CD) spectra for absolute configuration assignment .

Q. What in silico methods predict the metabolic pathways of this compound, and how do they compare with in vitro results?

  • Software tools : Use SwissADME to predict cytochrome P450-mediated oxidation (e.g., CYP3A4/5 targeting the pentanone chain). Compare with in vitro microsomal assays (human liver microsomes + NADPH) analyzed via LC-HRMS .
  • Discrepancy analysis : If in silico predictions underestimate metabolic stability, evaluate protein binding (e.g., plasma protein affinity via SPR) or non-enzymatic degradation pathways (e.g., hydrolysis at extreme pH) .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.